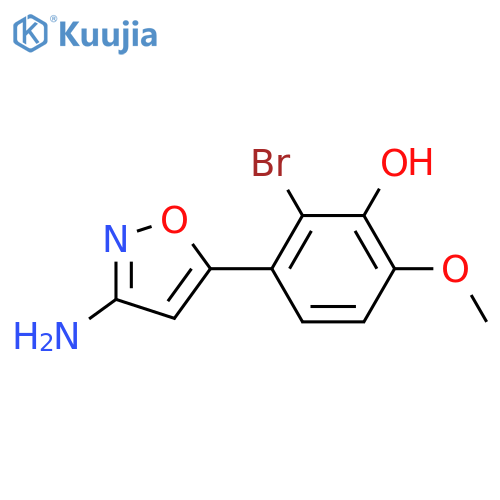

Cas no 2229425-31-2 (3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

2229425-31-2 structure

商品名:3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol

- 2229425-31-2

- EN300-1936329

-

- インチ: 1S/C10H9BrN2O3/c1-15-6-3-2-5(9(11)10(6)14)7-4-8(12)13-16-7/h2-4,14H,1H3,(H2,12,13)

- InChIKey: UHCGZUOHTVZFAW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CC=1C1=CC(N)=NO1)OC)O

計算された属性

- せいみつぶんしりょう: 283.97965g/mol

- どういたいしつりょう: 283.97965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 81.5Ų

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936329-5.0g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 5g |

$3645.0 | 2023-05-23 | ||

| Enamine | EN300-1936329-1g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 1g |

$1256.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-10.0g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-1936329-0.1g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 0.1g |

$1106.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-0.5g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 0.5g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-1.0g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 1g |

$1256.0 | 2023-05-23 | ||

| Enamine | EN300-1936329-5g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 5g |

$3645.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-0.05g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 0.05g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-0.25g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 0.25g |

$1156.0 | 2023-09-17 | ||

| Enamine | EN300-1936329-2.5g |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol |

2229425-31-2 | 2.5g |

$2464.0 | 2023-09-17 |

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2229425-31-2 (3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量